molecular formula C16H13BrN2O6S B2607910 N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-cyano-3-(furan-2-yl)prop-2-enamide CAS No. 1376440-38-8

N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-cyano-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2607910
CAS No.: 1376440-38-8
M. Wt: 441.25
InChI Key: SIZOUNBIHPWQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-cyano-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C16H13BrN2O6S and its molecular weight is 441.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-bromo-4,5-dimethoxyphenyl)sulfonyl-2-cyano-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O6S/c1-23-13-7-12(17)15(8-14(13)24-2)26(21,22)19-16(20)10(9-18)6-11-4-3-5-25-11/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZOUNBIHPWQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)Br)S(=O)(=O)NC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromo-4,5-dimethoxybenzenesulfonyl)-2-cyano-3-(furan-2-yl)prop-2-enamide is a complex organic compound that has attracted attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H13BrN2O6SC_{16}H_{13}BrN_{2}O_{6}S and a molecular weight of 441.25 g/mol. Its structure includes a brominated dimethoxybenzene sulfonyl group, a cyano group, and a furan moiety, which contribute to its reactivity and biological properties .

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC16H13BrN2O6SC_{16}H_{13}BrN_{2}O_{6}S
Molecular Weight441.25 g/mol
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can bind to specific enzymes and proteins, altering their activity through several mechanisms:

  • Enzyme Inhibition : The sulfonyl group enhances the compound's ability to inhibit enzymes involved in critical metabolic pathways.
  • Protein Binding : The compound can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their functional dynamics.
  • Reactive Intermediates : The presence of the cyano group may lead to the formation of reactive intermediates that can modify biomolecules.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated significant growth inhibition in human breast cancer (MCF-7) cells .
  • Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines in macrophage cultures. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary investigations reveal that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against MCF-7 cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialActivity against Gram-positive/negative bacteria

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.